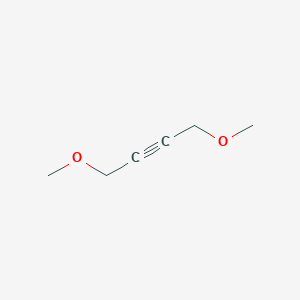

1,4-Dimethoxy-2-butyne

Description

Properties

IUPAC Name |

1,4-dimethoxybut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUQYYGBJJCAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337389 | |

| Record name | 1,4-Dimethoxy-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16356-02-8 | |

| Record name | 1,4-Dimethoxy-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethoxy-2-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,4-Dimethoxy-2-butyne (CAS No. 16356-02-8)

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical overview of 1,4-Dimethoxy-2-butyne, a symmetrical aliphatic alkyne with significant utility in synthetic chemistry. Identified by its CAS number 16356-02-8 , this guide details its chemical identity, physicochemical properties, established synthesis protocols, key applications, and critical safety information. Designed for researchers, chemists, and drug development professionals, this whitepaper consolidates field-proven insights with authoritative data to serve as a comprehensive resource for laboratory applications.

Core Chemical Identity

This compound is a specialized organic building block characterized by a central carbon-carbon triple bond flanked by two methoxyethyl groups.[1][2] This symmetrical structure dictates its reactivity, making it a valuable precursor in the synthesis of complex organic and organometallic molecules.[1][2]

| Identifier | Value | Source(s) |

| CAS Number | 16356-02-8 | [1][2] |

| IUPAC Name | 1,4-dimethoxybut-2-yne | [3] |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [2][3] |

| Linear Formula | CH₃OCH₂C≡CCH₂OCH₃ | [2] |

| InChI Key | YFUQYYGBJJCAPR-UHFFFAOYSA-N | [2] |

| SMILES | COCC#CCOC | [2] |

Physicochemical & Spectroscopic Profile

The physical properties of this compound are well-documented, defining its state as a flammable liquid under standard conditions.[2][4] Its handling and application in synthesis are directly influenced by these characteristics.

Physical Properties

| Property | Value | Conditions | Source(s) |

| Physical State | Clear Liquid | 20 °C | |

| Boiling Point | 70 °C | @ 30 mmHg | [2] |

| Density | 0.944 g/mL | @ 25 °C | [2] |

| Refractive Index | n20/D 1.434 | 20 °C | [2] |

| Flash Point | 53 °C (127.4 °F) | Closed Cup | [2][4] |

| Melting Point | -39 °C |

Spectroscopic Data (Predicted)

Due to the molecule's symmetry, its spectroscopic signature is distinct and relatively simple to interpret. The following data represents expected values based on its structure.

| Spectrum | Peak (δ / cm⁻¹) | Description of Signal(s) |

| ¹H NMR | ~ 4.15 ppm (s, 4H) | Singlet, propargylic methylene protons (-CH₂-) deshielded by adjacent oxygen and alkyne. |

| ~ 3.35 ppm (s, 6H) | Singlet, methoxy protons (-OCH₃). | |

| ¹³C NMR | ~ 81.0 ppm | Alkynyl carbons (-C≡C-). |

| ~ 59.5 ppm | Propargylic methylene carbons (-CH₂-). | |

| ~ 57.5 ppm | Methoxy carbons (-OCH₃). | |

| IR | 2850-3000 cm⁻¹ | C-H stretching (alkane). |

| ~2240 cm⁻¹ (weak) | C≡C stretching (internal, symmetrical alkyne). The weak intensity is characteristic due to the lack of a strong dipole moment change. | |

| 1080-1150 cm⁻¹ | C-O stretching (ether). |

Synthesis and Mechanism

The most reliable and common method for preparing this compound is the Williamson Ether Synthesis . This classic Sₙ2 reaction provides a high-yield pathway from commercially available starting materials.

Reaction Principle

The synthesis involves the deprotonation of the hydroxyl groups of 2-butyne-1,4-diol using a strong base, such as sodium hydride (NaH), to form a highly nucleophilic dialkoxide. This intermediate then undergoes a nucleophilic attack on a methylating agent (e.g., methyl iodide), displacing the halide leaving group to form the desired diether.[1]

Synthesis Pathway Diagram

Caption: Williamson Ether Synthesis of this compound.

Key Applications in Research & Development

This compound serves as a versatile building block, primarily due to the reactivity of its alkyne functional group and the influence of its ether moieties.

-

Organometallic Chemistry: It is frequently used as a ligand in the synthesis of organometallic complexes. It can coordinate with various transition metals, such as iron, copper, and nickel, to form stable structures with unique electronic properties.[1] For example, it reacts to form complexes like decacarbonyl(μ₃-η²-‖-1,4-dimethoxy-2-butyne)triiron.[1][2]

-

Heterocyclic Synthesis: The alkyne can participate in various cycloaddition and annulation reactions, providing a rigid four-carbon scaffold for the construction of complex heterocyclic systems.

-

Materials Science: The methoxy groups enhance solubility, while the alkyne core can be integrated into conjugated systems. This makes it a valuable intermediate for developing optoelectronic compounds and functionalized polymers.

-

Advanced Organic Synthesis: It is a precursor in multi-step syntheses, such as the preparation of benzonaphthosiline.[2] Its reaction with reagents like mercury(II) acetate has also been investigated for specialized transformations.[2]

Field-Proven Experimental Protocol: Synthesis

This section details a self-validating protocol for the synthesis of this compound, adapted from standard Williamson ether synthesis procedures.

Materials and Equipment

-

2-Butyne-1,4-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen/argon inlet

-

Thin-Layer Chromatography (TLC) plate (silica gel)

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Dispersion Wash (Causality): To ensure accurate stoichiometry and prevent side reactions from the mineral oil, weigh the required amount of NaH dispersion and wash it three times with anhydrous hexane under inert gas to isolate the pure NaH powder.

-

Reagent Addition: Suspend the washed NaH (2.2 eq.) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Alkoxide Formation: Dissolve 2-butyne-1,4-diol (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. (Observation): Vigorous hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for 1 hour to ensure complete formation of the dialkoxide.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (2.2 eq.) dropwise, maintaining the temperature below 10 °C. (Causality): Controlling the temperature is critical to prevent exothermic runaway and potential side reactions.

-

Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the consumption of the starting diol.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl until gas evolution ceases.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: Purify the crude product via flash column chromatography on silica gel to yield this compound as a clear liquid.

-

Validation: Confirm the identity and purity of the final product using NMR spectroscopy, comparing the results to the expected spectral data (Section 2.2).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Safety & Handling

As a flammable liquid, this compound requires careful handling in a laboratory setting.[3][4]

-

GHS Classification: Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[2][3]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[2][5]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place. It is recommended to store under an inert atmosphere as the compound can be air and heat sensitive.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

Conclusion

This compound (CAS: 16356-02-8) is a foundational reagent whose utility is rooted in its symmetrical structure and the versatile reactivity of its internal alkyne. This guide has provided a comprehensive framework covering its synthesis via the Williamson ether synthesis, its key physicochemical and spectroscopic properties, its diverse applications in modern chemistry, and the necessary protocols for its safe handling and use. For researchers in organic synthesis, organometallics, and materials science, a thorough understanding of this compound is essential for leveraging its full potential as a molecular building block.

References

An In-depth Technical Guide to 1,4-Dimethoxy-2-butyne: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties, synthesis, reactivity, and applications of 1,4-Dimethoxy-2-butyne (CAS No. 16356-02-8). This symmetrical aliphatic alkyne is a valuable intermediate in organic synthesis, prized for the reactivity of its carbon-carbon triple bond.[1][2]

Core Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its structure, featuring a central alkyne functional group flanked by two methoxy-ethyl groups, dictates its physical properties and chemical behavior. The methoxy groups increase its solubility in common organic solvents.[1] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| CAS Number | 16356-02-8 | [3][4] |

| Molecular Formula | C₆H₁₀O₂ | [3][5] |

| Molecular Weight | 114.14 g/mol | [4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 70 °C / 30 mmHg | [2][4][6] |

| Melting Point | -39 °C | [6] |

| Density | 0.944 g/mL at 25 °C | [2][4][6] |

| Refractive Index (n20/D) | 1.434 | [2][4] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [4][7] |

Synthesis and Reactivity Profile

The strategic placement of the alkyne and ether functional groups makes this compound a versatile building block in synthetic chemistry.

Established Synthetic Routes

A prevalent and efficient method for synthesizing this compound is through the O-alkylation of 2-butyne-1,4-diol.[8] This reaction typically follows the principles of the Williamson ether synthesis, where the hydroxyl groups of the diol are converted to ethers.[8]

Conceptual Protocol: Williamson Ether Synthesis of this compound

-

Deprotonation: 2-butyne-1,4-diol is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) to form the corresponding dialkoxide. The absence of water is critical to prevent quenching the base and alkoxide.

-

Alkylation: An alkylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The alkoxide nucleophilically attacks the alkylating agent, displacing the leaving group and forming the ether linkages.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by vacuum distillation, to yield pure this compound.

Caption: Synthesis of this compound via Williamson ether synthesis.

Core Reactivity

The chemical reactivity is dominated by the electron-rich carbon-carbon triple bond, making it a substrate for a wide array of chemical transformations.

-

Transition Metal Catalysis: This compound is an effective ligand in organometallic chemistry. It readily forms complexes with transition metals like iron, nickel, and copper.[8] For instance, it reacts to form decacarbonyl(μ₃-η²-‖-1,4-dimethoxy-2-butyne)triiron and nonacarbonyl(μ₃-η²-⊥-1,4-dimethoxy-2-butyne)triiron.[2][8] Copper catalysis, in particular, has been shown to be effective for unique functionalizations.[8]

-

Cycloaddition Reactions: The alkyne moiety serves as an excellent dienophile or dipolarophile in cycloaddition reactions, providing a pathway to construct complex cyclic and heterocyclic scaffolds.[8]

-

Acetoxymercuration: The reaction of this compound with mercury(II) acetate has been investigated, demonstrating its participation in metalation reactions.[2][6]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate for synthesizing more complex molecules for both materials science and pharmaceutical applications.[1]

-

Complex Molecule Synthesis: It is used as a precursor in the synthesis of advanced organic materials, such as benzonaphthosiline.[2][6]

-

Organometallic Chemistry: Its ability to coordinate with metal centers is exploited in the creation of novel organometallic complexes with unique structural and electronic properties.[8]

-

Computational Chemistry: Modern research increasingly utilizes computational methods like Density Functional Theory (DFT) to predict the reactivity and stability of this compound and its derivatives.[8] This in-silico approach helps design more efficient synthetic routes and screen for potential biological activities, guiding development efforts in medicinal chemistry.[8]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the methoxy protons (CH₃O-) and the methylene protons (-CH₂-). The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: The carbon spectrum will feature distinct signals for the sp-hybridized alkyne carbons and the sp³-hybridized carbons of the methoxy and methylene groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A weak to medium, sharp absorption peak around 2100-2260 cm⁻¹ is characteristic of the internal C≡C triple bond stretch. Other prominent bands will include C-H stretches from the alkyl groups (2850-3000 cm⁻¹) and C-O stretches from the ether linkages (1000-1300 cm⁻¹).[9]

General Protocol: Acquiring an NMR Spectrum

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrumentation: The sample is placed in a high-field NMR spectrometer.

-

Data Acquisition: The instrument is tuned to the appropriate nucleus (¹H or ¹³C). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID signal is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to obtain the final NMR data.

Caption: A typical workflow for the analytical characterization of this compound.

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature. It is classified as a flammable liquid.[4][5]

-

GHS Hazard Classification: Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[4][5][7]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, eyeshields, and faceshields. Use a suitable respirator (e.g., type ABEK EN14387 filter) when handling.[4]

-

Storage: Store in a designated flammable liquids storage area.[4]

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3] For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[3]

References

- 1. CAS 16356-02-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 1,4-二甲氧基-2-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 1,4-ジメトキシ-2-ブチン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C6H10O2 | CID 542354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 16356-02-8 [chemicalbook.com]

- 7. 1,4-二甲氧基-2-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 16356-02-8 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

The Spectroscopic Signature of 1,4-Dimethoxy-2-butyne: An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of organic molecules is a cornerstone of innovation. 1,4-Dimethoxy-2-butyne, a versatile building block, presents a unique spectroscopic challenge and opportunity due to the interplay of its ether and alkyne functionalities. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Moving beyond a mere presentation of data, this document delves into the rationale behind the experimental choices and offers a detailed interpretation of the spectral features, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's spectroscopic fingerprint.

The symmetrical nature of this compound (CH₃OCH₂C≡CCH₂OCH₃) simplifies certain aspects of its spectra while highlighting subtle electronic effects. Understanding these spectral nuances is critical for its unambiguous identification, purity assessment, and the prediction of its reactivity in complex synthetic pathways.

Molecular Structure and Symmetry

A foundational understanding of the molecular structure is paramount to interpreting its spectral data. The linear geometry of the alkyne bond and the free rotation around the C-O and C-C single bonds influence the chemical environment of each atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its connectivity and electronic structure.

Experimental Protocol: NMR Spectroscopy

A detailed experimental protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including this compound, and its relatively simple residual solvent signal.[1] Other common deuterated solvents like acetone-d₆ or benzene-d₆ could also be employed.[2]

-

Concentration: A solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is prepared in a standard 5 mm NMR tube. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

Instrumental Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good spectral dispersion.[2]

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures quantitative integration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time and Relaxation Delay: Optimized to ensure detection of all carbon signals, including the potentially slower-relaxing alkyne carbons.

-

¹H NMR Spectral Data and Interpretation

Due to the molecule's symmetry, the ¹H NMR spectrum is remarkably simple, exhibiting two singlets.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.3-3.5 | Singlet | 6H | -OCH₃ (Methoxy protons) |

| 2 | ~4.1-4.3 | Singlet | 4H | -CH₂- (Methylene protons) |

Interpretation:

-

-OCH₃ Protons (δ ~3.3-3.5 ppm): The six protons of the two equivalent methoxy groups appear as a single sharp peak. Their chemical shift is in the typical range for methoxy groups, deshielded by the adjacent electronegative oxygen atom.[3]

-

-CH₂- Protons (δ ~4.1-4.3 ppm): The four protons of the two equivalent methylene groups also appear as a singlet. These protons are deshielded by the adjacent oxygen atom and are further influenced by the magnetic anisotropy of the carbon-carbon triple bond. This downfield shift is characteristic of protons on carbons adjacent to an ether oxygen.[4][5] The absence of coupling confirms that there are no adjacent, non-equivalent protons.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing three distinct signals.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~57-59 | -OCH₃ (Methoxy carbons) |

| 2 | ~59-61 | -CH₂- (Methylene carbons) |

| 3 | ~80-82 | -C≡C- (Alkynyl carbons) |

Interpretation:

-

-OCH₃ Carbons (δ ~57-59 ppm): The two equivalent methoxy carbons appear as a single peak in the typical region for sp³ carbons attached to an oxygen atom.[5][6]

-

-CH₂- Carbons (δ ~59-61 ppm): The two equivalent methylene carbons also give rise to a single signal. Their chemical shift is influenced by the adjacent oxygen and the sp-hybridized alkynyl carbon.

-

-C≡C- Carbons (δ ~80-82 ppm): The two equivalent sp-hybridized carbons of the internal alkyne appear as a single peak in the characteristic range for alkynyl carbons (typically 70-100 ppm).[7][8] The symmetry of the molecule makes these two carbons chemically and magnetically equivalent.

References

- 1. 2-Butyne-1,4-diol [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851) [hmdb.ca]

- 4. 1,4-ジメトキシ-2-ブチン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 97 16356-02-8 [sigmaaldrich.com]

- 6. Butane, 1,4-dimethoxy- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 16356-02-8 [chemicalbook.com]

A Comprehensive Technical Guide to the Williamson Ether Synthesis of 1,4-Dialkoxy-2-butynes

Abstract

The Williamson ether synthesis stands as a cornerstone of organic chemistry for the formation of the ether linkage, a functional group of profound importance in pharmaceuticals, materials science, and fine chemicals. This guide provides an in-depth exploration of the application of this classic reaction to the synthesis of 1,4-dialkoxy-2-butynes, a class of compounds valued for their unique structural features and utility as versatile synthetic intermediates. We will dissect the underlying SN2 mechanism, critically evaluate reaction parameters, provide a field-proven experimental protocol, and discuss common challenges and optimization strategies, including the implementation of phase-transfer catalysis. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical execution of this vital transformation.

Introduction: The Strategic Importance of the Ether Linkage

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction fundamentally involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[3] The target molecules of this guide, 1,4-dialkoxy-2-butynes, are characterized by a central carbon-carbon triple bond flanked by two ether functionalities. This arrangement makes them valuable building blocks, for instance, in the synthesis of complex heterocyclic systems, bioactive molecules, and functional polymers.[4] The primary route to these compounds involves the double alkylation of two equivalents of an alcohol with a suitable 4-carbon dielectrophile, typically 1,4-dichloro-2-butyne.

Core Mechanism: An SN2 Pathway

The synthesis of 1,4-dialkoxy-2-butynes via the Williamson reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] The process can be conceptually divided into two primary stages:

-

Alkoxide Formation: The first step is the deprotonation of the chosen alcohol (R-OH) by a strong base to form a highly nucleophilic alkoxide ion (RO⁻).[6][7] The choice of base is critical; strong bases such as sodium hydride (NaH) are often preferred in laboratory settings as they drive the acid-base equilibrium to completion by releasing hydrogen gas, an irreversible process.[7][8]

-

Nucleophilic Attack: The generated alkoxide then acts as the nucleophile, executing a backside attack on the electrophilic carbon atom of the alkylating agent (e.g., 1,4-dichloro-2-butyne). This concerted step displaces the leaving group (e.g., chloride) and forms the new carbon-oxygen bond.[1][5] Given that the substrate is a dihalide, this process occurs sequentially at both ends of the butyne chain to yield the final 1,4-dialkoxy product.

The SN2 nature of this reaction imposes specific steric constraints. The reaction is most efficient with primary alkyl halides, as steric hindrance around the electrophilic carbon can impede the nucleophile's approach.[1][5][9] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield alkenes via elimination (E2).[5][7] Fortunately, 1,4-dichloro-2-butyne is a primary halide, making it an ideal substrate for this transformation.[10]

Optimizing Reaction Conditions: A Scientist's Guide

The success of the synthesis hinges on the careful selection of reagents and reaction parameters. Each choice is a deliberate step to maximize yield and purity by favoring the SN2 pathway over competing side reactions.

Choice of Substrates and Reagents

-

Alkylating Agent: 1,4-dichloro-2-butyne is the most common and commercially available electrophile for this synthesis.[10][11] It can be prepared by treating 1,4-butynediol with thionyl chloride.[11] Its primary halide nature makes it highly susceptible to SN2 attack.

-

Alcohol (Nucleophile Precursor): A wide range of primary and secondary alcohols can be used. The steric bulk of the alcohol is less critical for the alkoxide nucleophilicity than the steric hindrance of the electrophile.[5] However, extremely bulky alcohols may require longer reaction times or slightly elevated temperatures.

-

Base: Sodium hydride (NaH) is a superior choice for generating the alkoxide in situ.[6] It is a strong, non-nucleophilic base that creates an irreversible reaction, ensuring complete conversion of the alcohol to the alkoxide.[7] Other strong bases like potassium hydride (KH) can also be used.[12] For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) are sometimes employed, often in conjunction with phase-transfer catalysis.[12]

-

Solvent: Polar aprotic solvents are ideal for Williamson ether synthesis.[2][12] Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices.[5][12] These solvents effectively solvate the cation (e.g., Na⁺) but do not strongly solvate the alkoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol should be avoided as they can protonate the alkoxide, diminishing its nucleophilicity.[13]

Key Experimental Parameters

The interplay of temperature and reaction time is crucial for achieving high yields.

| Parameter | Recommended Range | Rationale & Causality |

| Temperature | 0 °C to 60 °C | Alkoxide formation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent alkylation step may be run at room temperature or gently heated (50-60 °C) to ensure a reasonable reaction rate.[2] Excessively high temperatures can promote the E2 elimination side reaction.[13] |

| Reaction Time | 2 to 24 hours | The reaction time is highly dependent on the reactivity of the specific alcohol and the temperature. Completion can range from a few hours to overnight.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal endpoint. |

| Atmosphere | Inert (N₂ or Ar) | Alkoxides and strong bases like NaH are sensitive to moisture and atmospheric CO₂.[13] Conducting the reaction under an inert atmosphere is critical to prevent quenching of the reactive species and ensure reproducibility. |

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 1,4-dialkoxy-2-butyne, for example, 1,4-dimethoxy-2-butyne. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Reagents: Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methanol (anhydrous), 1,4-Dichloro-2-butyne, Saturated Ammonium Chloride (aq.), Diethyl Ether, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, oil bubbler, ice bath, rotary evaporator, chromatography column.

Step-by-Step Procedure

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Alkoxide Formation:

-

Sodium hydride (2.2 equivalents) is carefully weighed and washed with anhydrous hexanes to remove the mineral oil. It is then suspended in anhydrous THF inside the reaction flask.

-

The suspension is cooled to 0 °C in an ice bath.

-

The alcohol (e.g., methanol, 2.1 equivalents) is dissolved in anhydrous THF and added dropwise to the NaH suspension via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

-

The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete, and then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation. Cessation of gas evolution indicates the reaction is complete.[7]

-

-

Alkylation:

-

1,4-Dichloro-2-butyne (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred alkoxide solution at room temperature over 30 minutes.

-

The reaction mixture is then gently heated to reflux (approx. 66 °C for THF) and monitored by TLC until the starting material is consumed.

-

-

Work-up:

-

After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted NaH.

-

The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[13]

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 1,4-dialkoxy-2-butyne.[14]

-

Advanced Topic: Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis or when using less reactive substrates, phase-transfer catalysis offers a powerful, "green" alternative.[15][16] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides.[15]

Advantages of PTC in this Synthesis:

-

Milder Conditions: Allows the use of aqueous solutions of bases like NaOH, eliminating the need for hazardous reagents like NaH and strictly anhydrous solvents.[15]

-

Simplified Procedure: The reaction setup is often simpler and does not require pre-formation of the alkoxide.

-

Economic & Environmental Benefits: Reduces the need for expensive, anhydrous organic solvents and simplifies work-up procedures, making the process more cost-effective and environmentally friendly.[16][17]

In a PTC setup, the alcohol and 1,4-dichloro-2-butyne are dissolved in a nonpolar organic solvent, and an aqueous solution of NaOH is added along with a catalytic amount of the phase-transfer agent. The catalyst shuttles the hydroxide ion into the organic phase to deprotonate the alcohol, and then shuttles the resulting alkoxide to react with the dihalide.

Conclusion

The Williamson ether synthesis remains an indispensable tool for the construction of 1,4-dialkoxy-2-butynes. A thorough understanding of its SN2 mechanism is paramount to rationally selecting reaction conditions that maximize product yield and minimize side reactions. By carefully choosing the base, solvent, and temperature, and by diligently excluding moisture, researchers can reliably and efficiently synthesize these valuable chemical intermediates. For larger-scale applications, the adoption of phase-transfer catalysis presents a greener and often more efficient process. This guide provides the foundational knowledge and a practical framework for scientists to successfully implement this synthesis in their research and development endeavors.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. usbio.net [usbio.net]

- 11. 1,4-Dichloro-2-butyne synthesis - chemicalbook [chemicalbook.com]

- 12. jk-sci.com [jk-sci.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. jetir.org [jetir.org]

- 16. fzgxjckxxb.com [fzgxjckxxb.com]

- 17. phasetransfer.com [phasetransfer.com]

An In-Depth Technical Guide to the Reactivity of the Triple Bond in 1,4-Dimethoxy-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxy-2-butyne is a symmetrical, internal alkyne distinguished by the presence of methoxymethyl substituents at the propargylic positions. This structural feature imparts unique reactivity to the carbon-carbon triple bond, influencing its susceptibility to a range of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of this compound, detailing key reaction pathways including electrophilic additions, reduction, oxidation, and cycloaddition reactions. The narrative emphasizes the mechanistic underpinnings of these transformations, the influence of the methoxy groups on reaction outcomes, and provides detailed, field-proven experimental protocols. This document serves as a critical resource for researchers leveraging this versatile building block in synthetic organic chemistry, particularly in the fields of materials science and drug development.

Introduction: Structural Features and Electronic Profile

This compound, with the linear formula CH₃OCH₂C≡CCH₂OCH₃, possesses a symmetrically substituted internal triple bond.[1] The key to understanding its reactivity lies in the electronic and steric influence of the two methoxymethyl groups.

Electronic Effects: The oxygen atoms in the methoxy groups are electronegative, exerting an electron-withdrawing inductive effect (-I effect) through the sigma bonds. This effect slightly reduces the electron density of the acetylenic carbons, which can, in principle, decrease their nucleophilicity compared to simple dialkylacetylenes. However, the sp-hybridized carbons of the alkyne are inherently more electronegative than sp³-hybridized carbons, which also influences the bond polarization.[2]

Steric Effects: The methoxymethyl groups introduce moderate steric bulk around the triple bond, which can influence the approach of reagents, particularly in catalyzed reactions or with sterically demanding reactants.

These combined effects make this compound a unique substrate, exhibiting reactivity patterns that are broadly characteristic of internal alkynes but with subtle modulations that can be exploited for synthetic advantage.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][4] |

| Molecular Weight | 114.14 g/mol | [1][4] |

| CAS Number | 16356-02-8 | [1][4] |

| Boiling Point | 70 °C at 30 mmHg | [1][5] |

| Density | 0.944 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.434 | [1][5] |

Electrophilic Addition Reactions

The electron-rich π-system of the alkyne triple bond is susceptible to attack by electrophiles, though generally less so than alkenes due to the greater s-character of the sp-hybridized carbons holding the π-electrons more tightly.[6]

Hydration: Synthesis of 1,4-Dimethoxy-2-butanone

The hydration of alkynes is a classic transformation that typically yields ketones. For internal alkynes like this compound, this reaction is straightforward. Mercury(II) salts are effective catalysts for this transformation.[7] The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form.

Reaction Pathway: Hydration

Caption: Mercury(II)-catalyzed hydration of this compound.

Experimental Protocol: Mercury(II)-Catalyzed Hydration

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a solution of water and sulfuric acid. Then, add a catalytic amount of mercury(II) sulfate (e.g., 0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to yield 1,4-dimethoxy-2-butanone.

Causality: The mercury(II) ion acts as a Lewis acid, activating the alkyne towards nucleophilic attack by water. The sulfuric acid provides the necessary acidic medium for the reaction and the subsequent tautomerization of the enol intermediate.[7]

Halogenation: Formation of Vicinal Dihaloalkenes

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of this compound can proceed in a stepwise manner. The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene. The reaction is stereoselective, predominantly yielding the anti-addition product (E-isomer) via a cyclic halonium ion intermediate.[8]

Reaction Pathway: Bromination

Caption: Stereoselective bromination leading to the E-dihaloalkene.

Experimental Protocol: Bromination

-

Setup: Dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected from light.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel.

-

Reaction: Stir the reaction mixture at 0 °C until the bromine color disappears, indicating consumption of the starting material.

-

Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography to yield (E)-2,3-dibromo-1,4-dimethoxy-2-butene.

Self-Validation: The disappearance of the characteristic reddish-brown color of bromine serves as a visual indicator of reaction progress. The stereochemistry of the product can be confirmed by NMR spectroscopy, where the coupling constants of the vinylic protons (if present) or the symmetry of the molecule can provide evidence for the trans configuration.[9]

Reduction Reactions: Stereoselective Synthesis of Alkenes and Alkanes

The triple bond of this compound can be fully or partially reduced, offering stereocontrolled access to the corresponding (Z)-alkene or the saturated alkane.

Partial Hydrogenation: Synthesis of (Z)-1,4-Dimethoxy-2-butene

The partial hydrogenation of an alkyne to a cis-alkene is a synthetically valuable transformation. This is typically achieved using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[10][11]

Reaction Pathway: Partial Hydrogenation

Caption: Syn-hydrogenation yielding the Z-alkene.

Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst

-

Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

-

Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Reaction: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress carefully by GC or TLC to avoid over-reduction to the alkane.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (Z)-1,4-dimethoxy-2-butene, which can be further purified if necessary.

Causality: The poisons in Lindlar's catalyst deactivate the most active sites on the palladium surface, which prevents the further reduction of the initially formed alkene. The hydrogenation occurs on the catalyst surface, leading to a syn-addition of hydrogen atoms and the formation of the (Z)-alkene.[11]

Complete Hydrogenation: Synthesis of 1,4-Dimethoxybutane

Full reduction of the triple bond to a single bond is readily achieved using standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Experimental Protocol: Complete Hydrogenation

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C.

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature until hydrogen uptake ceases.

-

Work-up and Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 1,4-dimethoxybutane.

Oxidative Cleavage: Ozonolysis

Ozonolysis provides a method to cleave the triple bond, yielding carboxylic acid derivatives. For an internal alkyne like this compound, ozonolysis followed by an oxidative workup will break the C≡C bond to form two molecules of methoxyacetic acid.

Reaction Pathway: Ozonolysis

Caption: Oxidative cleavage of the triple bond to form carboxylic acids.

Experimental Protocol: Ozonolysis

-

Setup: Dissolve this compound (1.0 eq) in dichloromethane in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap. Cool the solution to -78 °C (dry ice/acetone bath).

-

Ozonolysis: Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.

-

Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add hydrogen peroxide (H₂O₂) and allow the mixture to warm to room temperature.

-

Isolation: After the reaction is complete, perform an appropriate aqueous workup to isolate the methoxyacetic acid.

Causality: Ozone adds across the triple bond to form an unstable primary ozonide, which rearranges to a more stable ozonide. The subsequent oxidative workup with hydrogen peroxide cleaves the ozonide and oxidizes the fragments to carboxylic acids.[12]

Cycloaddition Reactions

The triple bond of this compound can participate as a 2π-electron component in cycloaddition reactions, providing a powerful route to construct cyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a dienophile, this compound can react with conjugated dienes to form six-membered rings. The electron-withdrawing nature of the methoxymethyl groups can influence the reactivity of the alkyne as a dienophile.

Experimental Protocol: Diels-Alder Reaction

-

Setup: In a sealed tube or a flask with a reflux condenser, combine this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, 1.1 eq) in a high-boiling solvent like toluene or xylene.

-

Reaction: Heat the mixture to the required temperature (often elevated) and monitor the reaction by TLC or GC.

-

Isolation and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting cycloadduct by column chromatography or recrystallization.

Transition Metal-Catalyzed Reactions

The triple bond of this compound can coordinate to transition metals, enabling a variety of catalytic transformations. It has been used in the preparation of organometallic complexes, such as iron carbonyl complexes.[13] Furthermore, it can undergo novel transformations catalyzed by metals like rhodium.[13]

Conclusion

This compound is a valuable and versatile substrate in organic synthesis. The interplay of the electronic and steric effects of the flanking methoxymethyl groups on the reactivity of the internal triple bond allows for a wide range of controlled chemical transformations. This guide provides a foundational understanding and practical protocols for key reactions, empowering researchers to effectively utilize this compound in the synthesis of complex molecules for applications in drug discovery and materials science. Further exploration into its transition metal-catalyzed reactions promises to unveil even more novel synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C6H10O2 | CID 542354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 16356-02-8 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 1,4-二甲氧基-2-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

Solubility of 1,4-Dimethoxy-2-butyne in organic solvents

An In-Depth Technical Guide to the Solubility of 1,4-Dimethoxy-2-butyne in Organic Solvents

Abstract

This compound is a symmetrical aliphatic alkyne of significant interest in organic synthesis, serving as a versatile building block and ligand in organometallic chemistry.[1][2][3] A comprehensive understanding of its solubility profile is critical for its effective application in reaction medium design, purification processes, and formulation development. This guide provides a detailed analysis of the molecular features governing the solubility of this compound, predicts its behavior in various classes of organic solvents, and furnishes a standardized experimental protocol for its empirical determination. By integrating theoretical principles with practical methodology, this document serves as a vital resource for researchers, chemists, and formulation scientists.

Molecular Profile of this compound

A molecule's solubility is fundamentally dictated by its structure. This compound (CAS: 16356-02-8) is a colorless to light yellow liquid with a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[4][5]

Key Physicochemical Properties:

-

Linear Formula: CH₃OCH₂C≡CCH₂OCH₃[1]

-

Density: 0.944 g/mL at 25 °C[1]

-

Structure: The molecule features a central four-carbon butyne chain with a carbon-carbon triple bond between C2 and C3. Crucially, it is flanked by two methoxy groups (-OCH₃) at the C1 and C4 positions.[4]

This unique structure imparts a dualistic character to the molecule:

-

Polar Regions: The two ether functionalities contain electronegative oxygen atoms, creating localized dipoles and rendering these parts of the molecule polar. These oxygen atoms can act as hydrogen bond acceptors.

-

Nonpolar Regions: The central alkyne triple bond and the hydrocarbon backbone (the ethyl and methyl groups) are nonpolar in nature, favoring interactions through weaker van der Waals forces.

Theoretical Solubility Principles & Predictions

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The dual polar/nonpolar nature of this compound allows it to interact with a broad spectrum of solvents.

-

Causality of Interaction: The presence of methoxy groups is expected to significantly enhance its solubility in polar organic solvents compared to a simple hydrocarbon alkyne.[4] For a solvent to effectively dissolve this compound, it must overcome the solute-solute intermolecular forces and form new, energetically favorable solute-solvent interactions.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Ethanol, Methanol, Isopropanol | Miscible/Highly Soluble | These solvents can engage in hydrogen bonding with the ether oxygen atoms of the solute, while their alkyl chains interact favorably with its nonpolar backbone. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Miscible/Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar ether groups of the solute lead to effective solvation. |

| Nonpolar (Aliphatic) | Hexane, Heptane, Cyclohexane | Moderately to Sparingly Soluble | Interaction is limited to London dispersion forces. The polar ether groups may hinder full miscibility, potentially leading to partial solubility or immiscibility depending on the specific solvent. |

| Nonpolar (Aromatic) | Toluene, Benzene, Xylenes | Soluble | The π-system of the aromatic ring can interact with the alkyne bond, in addition to dispersion forces, often leading to better solubility than in aliphatic hydrocarbons. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible/Highly Soluble | These solvents have sufficient polarity to interact with the ether groups while effectively solvating the hydrocarbon portion of the molecule. |

| Aqueous | Water | Slightly Soluble to Insoluble | While the ether groups can accept hydrogen bonds from water, the C₆ hydrocarbon backbone is hydrophobic and likely dominates, limiting aqueous solubility. |

Standardized Protocol for Experimental Solubility Determination

Empirical testing is essential to confirm theoretical predictions. The following protocol provides a reliable, step-by-step method for determining the qualitative and semi-quantitative solubility of this compound. This protocol is designed as a self-validating system by employing clear endpoints and controls.

Objective

To determine the solubility of this compound in a selected range of organic solvents at ambient temperature (25 °C).

Materials and Equipment

-

This compound (>97% purity)[1]

-

Selected organic solvents (analytical grade)

-

Calibrated positive displacement micropipettes (10-100 µL and 100-1000 µL)

-

4 mL glass vials with PTFE-lined caps

-

Vortex mixer

-

Analytical balance

-

Fume hood

Safety Precautions

-

This compound is a flammable liquid (GHS02, H226).[1][5] All work should be conducted in a fume hood away from ignition sources.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a flame-resistant lab coat.[1]

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Workflow Diagram

Caption: Experimental workflow for qualitative solubility determination.

Detailed Procedure

-

Preparation: Label a clean, dry 4 mL glass vial for each solvent to be tested.

-

Solvent Addition: Using a calibrated micropipette, dispense 1.0 mL of the first solvent into its corresponding vial.

-

Solute Addition: In a fume hood, carefully add 50 µL of this compound to the solvent. This corresponds to approximately 47.2 mg of solute (using a density of 0.944 g/mL), creating a solution of roughly 4.7% w/v if fully dissolved.

-

Agitation: Immediately cap the vial securely and vortex the mixture at high speed for 60 seconds to ensure thorough mixing.[6]

-

Observation: Let the vial stand undisturbed for at least 2 minutes. Observe the contents against a well-lit background.

-

Classification:

-

Miscible/Soluble: The mixture is a single, clear, and homogenous liquid phase with no visible droplets or cloudiness.

-

Partially Soluble: The mixture is cloudy, or a distinct second liquid layer is present, but its volume is visibly smaller than the initial 50 µL of solute added.

-

Insoluble: Two distinct liquid layers are observed, with the second layer having a volume consistent with the 50 µL of solute added.

-

-

Repeat: Repeat steps 2-6 for each solvent being tested.

Semi-Quantitative Analysis (Optional)

For solvents where the initial 50 µL addition resulted in a soluble mixture, continue adding 50 µL aliquots of this compound, vortexing for 60 seconds after each addition. The point at which the solution becomes saturated (i.e., remains cloudy or a second phase persists after agitation) provides a semi-quantitative measure of solubility (e.g., "soluble up to ~20% w/v").

Conclusion

The solubility of this compound is governed by its unique molecular architecture, which combines polar ether functionalities with a nonpolar hydrocarbon-alkyne core. This structure renders it highly soluble in a wide array of common polar aprotic and protic organic solvents, while its solubility is more limited in nonpolar aliphatic hydrocarbons. For applications requiring precise solubility data, the provided experimental protocol offers a robust and reliable method for empirical determination. This guide equips researchers with both the theoretical foundation and the practical tools necessary to confidently handle and utilize this compound in their work.

References

- 1. This compound 97 16356-02-8 [sigmaaldrich.com]

- 2. This compound | 16356-02-8 [chemicalbook.com]

- 3. This compound | 16356-02-8 | Benchchem [benchchem.com]

- 4. CAS 16356-02-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C6H10O2 | CID 542354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

An In-depth Technical Guide to the Purity and Assay of Commercial 1,4-Dimethoxy-2-butyne

Foreword: The Imperative of Purity in a Versatile Synthon

1,4-Dimethoxy-2-butyne is a symmetrical aliphatic alkyne whose unique structural features—a central triple bond flanked by two methoxy ether groups—make it a valuable and versatile building block in synthetic organic chemistry.[1] Its applications range from the synthesis of complex organometallic compounds and materials science research to its potential use as an intermediate in the development of pharmaceutical agents.[1][2][3][4] The reactivity of the alkyne functional group allows for a multitude of transformations, including metal-catalyzed reactions, additions, and cyclizations.[2][5][6]

Given its role as a precursor, the purity of this compound is not merely a quality metric but a critical parameter that directly influences the success, reproducibility, and safety of subsequent synthetic steps. Impurities can lead to unpredictable reaction outcomes, reduced yields, and the generation of complex side-products that are difficult to separate, ultimately compromising the integrity of the final product. This guide provides a comprehensive framework for researchers and drug development professionals to understand, identify, and quantify the purity and assay of commercial this compound, ensuring its fitness for purpose in demanding applications.

The Molecular Profile and Commercial Landscape

This compound (CAS RN: 16356-02-8) is a colorless to pale yellow liquid with a distinctive odor.[1] The methoxy groups enhance its solubility in common organic solvents.[1] A summary of its key physicochemical properties is essential for selecting appropriate analytical techniques.

| Property | Value | Source(s) |

| CAS Number | 16356-02-8 | [7][8] |

| Molecular Formula | C₆H₁₀O₂ | [1][7][9] |

| Molecular Weight | 114.14 g/mol | [7][8][9] |

| Boiling Point | 70 °C at 30 mmHg | [3][8] |

| Density | 0.944 g/mL at 25 °C | [3][8] |

| Refractive Index (n20/D) | 1.434 | [3][8] |

| Commercial Purity | Typically offered at ≥97% or ≥98% | [7][10][11][12] |

Commercial suppliers often provide a Certificate of Analysis (CoA) specifying the purity, which is most commonly determined by Gas Chromatography (GC).[10][11][12] However, a single technique may not reveal the complete impurity profile. Therefore, a multi-faceted analytical approach is recommended for comprehensive characterization.

Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in a commercial product begins with its synthesis. A prevalent method for preparing this compound is the Williamson ether synthesis, starting from 2-butyne-1,4-diol.[2] This process involves the deprotonation of the hydroxyl groups with a strong base followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate.

This synthetic route, while effective, can introduce several classes of impurities:

-

Unreacted Starting Materials: Residual 2-butyne-1,4-diol is a common process-related impurity.[13]

-

Partially Reacted Intermediates: Incomplete methylation can result in the presence of 4-methoxy-2-butyn-1-ol.

-

Reagents and Solvents: Traces of the base, alkylating agent, and solvents used during the reaction and workup may persist.

-

Side-Reaction Products: Over-alkylation or other side reactions can generate unforeseen by-products.

-

Degradation Products: The compound may degrade over time, especially if exposed to heat, light, or incompatible materials.

Caption: Synthetic pathway and origin of key process-related impurities.

A Multi-Modal Strategy for Purity and Assay Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each offering unique insights. The workflow below illustrates a comprehensive approach to qualifying a batch of this compound.

Caption: A comprehensive analytical workflow for quality control.

Gas Chromatography (GC): The Workhorse for Assay

Principle & Causality: GC separates compounds based on their volatility and differential interactions with a stationary phase. For a relatively volatile and thermally stable compound like this compound, GC with Flame Ionization Detection (GC-FID) is the gold standard for determining purity as a percentage area. The FID response is roughly proportional to the mass of carbon, making it suitable for quantifying hydrocarbon-rich compounds against related impurities.

Experimental Protocol:

-

System: A gas chromatograph equipped with an FID detector.

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5 or equivalent) is a robust starting point. The non-polar phase separates compounds primarily by boiling point.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL with a split ratio of 50:1 to avoid column overloading.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Detector: FID temperature at 280 °C.

-

Data Analysis: Integrate all peaks. Calculate purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

Principle & Causality: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C). It is unparalleled for verifying the molecular structure and can detect and identify impurities that are structurally different from the main component, even if they co-elute in GC.

¹H NMR Protocol:

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum: The symmetrical structure of this compound leads to a simple spectrum:

-

~3.4 ppm (singlet, 6H): The six protons of the two equivalent methoxy groups (-OCH₃).

-

~4.2 ppm (singlet, 4H): The four protons of the two equivalent methylene groups (-CH₂-).

-

-

Trustworthiness: The absence of other significant signals is a strong indicator of high purity. The presence of a broad peak exchangeable with D₂O would indicate hydroxyl-containing impurities like 2-butyne-1,4-diol.

¹³C NMR Protocol:

-

Acquisition: A proton-decoupled ¹³C spectrum provides a count of unique carbons.

-

Expected Spectrum (in CDCl₃):

-

~57 ppm: Methoxy carbons (-OCH₃).

-

~58 ppm: Methylene carbons (-CH₂-).

-

~81 ppm: Alkyne carbons (-C≡C-).

-

-

Validation: The presence of exactly three signals in the expected regions provides authoritative confirmation of the compound's carbon backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

Principle & Causality: FTIR identifies functional groups by measuring their absorption of infrared radiation at specific frequencies. While not a primary quantitative tool for this molecule, it serves as a rapid and effective method to confirm the presence of key bonds and, crucially, to detect certain impurities.

Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) is ideal as it requires no sample preparation beyond applying a drop of the neat liquid to the crystal.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Data Interpretation:

-

~2900-3000 cm⁻¹: C-H stretching from the methoxy and methylene groups.

-

~2100-2260 cm⁻¹: C≡C triple bond stretch. For a symmetrical internal alkyne like this, this peak is characteristically weak or even absent due to the lack of a strong dipole moment change during the vibration.[14]

-

~1100 cm⁻¹: Strong C-O-C ether stretching.

-

Self-Validation: The most critical diagnostic use is to check for the absence of a broad peak between 3200-3600 cm⁻¹ , which would be a definitive indicator of O-H group presence from alcohol impurities like 2-butyne-1,4-diol.[13]

Gas Chromatography-Mass Spectrometry (GC-MS): Definitive Identification

Principle & Causality: Coupling GC with a Mass Spectrometer provides the "gold standard" for identifying unknown components. The GC separates the mixture, and the MS provides a mass spectrum for each eluting peak, which is a molecular fingerprint based on its mass-to-charge ratio and fragmentation pattern.

Protocol: Use the same GC method as described for GC-FID, but with the column outlet directed to the MS ion source.

Data Interpretation:

-

Main Peak: The mass spectrum of the main component should show a molecular ion peak [M]⁺ at m/z = 114, corresponding to the molecular weight of C₆H₁₀O₂.[9]

-

Impurity Peaks: Any other peaks in the chromatogram can be analyzed. The mass spectrum of each impurity can be compared against spectral libraries (like NIST) for tentative identification.[9] For example, the detection of a peak with a molecular ion at m/z = 86 would strongly suggest the presence of 2-butyne-1,4-diol.

Conclusion: A Commitment to Quality

The robust characterization of this compound is a foundational step for any research or development program that relies on it. While commercial suppliers provide a baseline of quality, it is incumbent upon the scientist to perform orthogonal testing to ensure the material meets the stringent requirements of their application. By integrating chromatographic separation (GC), structural elucidation (NMR), functional group analysis (FTIR), and definitive identification (MS), researchers can build a comprehensive quality profile. This multi-faceted approach not only validates the purity and assay of the material but also embodies the principles of scientific integrity and trustworthiness, ensuring that the chemistry built upon this versatile synthon is sound, reproducible, and reliable.

References

- 1. CAS 16356-02-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 16356-02-8 | Benchchem [benchchem.com]

- 3. This compound | 16356-02-8 [chemicalbook.com]

- 4. This compound, 97% - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scbt.com [scbt.com]

- 8. This compound 97 16356-02-8 [sigmaaldrich.com]

- 9. This compound | C6H10O2 | CID 542354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 16356-02-8 | TCI EUROPE N.V. [tcichemicals.com]

- 11. gfschemicals.com [gfschemicals.com]

- 12. gfschemicals.com [gfschemicals.com]

- 13. 2-Butyne-1,4-diol [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling of 1,4-Dimethoxy-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxy-2-butyne is a valuable and reactive intermediate in organic synthesis, prized for its role in constructing complex molecular architectures. Its utility, however, is matched by a specific hazard profile that demands a comprehensive understanding and meticulous adherence to safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, moving beyond generic laboratory practice to address the nuanced risks associated with its unique chemical structure. By elucidating the causality behind experimental choices and grounding recommendations in authoritative data, this document aims to empower researchers to work confidently and safely with this versatile reagent.

Understanding the Inherent Risk Profile of this compound

This compound (CAS RN: 16356-02-8) is a symmetrical aliphatic alkyne and a dialkyl ether.[1] This dual functionality dictates its hazard profile, combining the flammability characteristic of low-molecular-weight ethers with the energetic potential of the carbon-carbon triple bond. A thorough risk assessment must therefore consider both aspects of its reactivity.

Physicochemical Properties and Flammability

A clear understanding of the physical properties of this compound is the foundation of its safe handling. These properties dictate its behavior in the laboratory environment and inform the necessary control measures.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Boiling Point | 157 °C (at 760 mmHg) | [4] |

| Melting Point | -39 °C | [5] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [1] |

| Density | 0.944 g/mL at 25 °C | [1] |

The flash point of 53 °C classifies this compound as a flammable liquid.[1] Vapors can form explosive mixtures with air, and ignition sources must be rigorously excluded from handling areas.

The Energetic Nature of the Alkyne Bond

The carbon-carbon triple bond in this compound is an area of high electron density and possesses significant potential energy.[6] While internal alkynes are generally more stable than terminal alkynes, the inherent strain of the triple bond makes the molecule susceptible to rapid, exothermic reactions under certain conditions. Reactions of alkynes are generally more exothermic than those of their alkene counterparts.[6]

Hazard Identification and Risk Mitigation

A multi-faceted approach to hazard control is essential, encompassing engineering controls, administrative protocols, and personal protective equipment.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Flammable liquids - Category 3 (H226: Flammable liquid and vapor) [7]

This classification mandates specific precautionary measures to prevent fire and explosion.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors and to contain any potential spills.

-

Inert Atmosphere: For reactions sensitive to air or moisture, and to mitigate the risk of peroxide formation, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and equipment used for transferring the liquid should be properly grounded and bonded.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is crucial to protect against dermal, ocular, and respiratory exposure.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors. |

| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised. |

| Body Protection | Flame-retardant lab coat | Protects against splashes and potential flash fires. |

| Respiratory Protection | An approved respirator with organic vapor cartridges may be necessary for large-scale operations or in the event of a ventilation failure. | Protects against the inhalation of harmful vapors. |

Chemical Reactivity and Incompatibility: A Field Guide for the Bench Chemist

The synthetic utility of this compound stems from the reactivity of its alkyne and ether functional groups. Understanding these reactions is key to both successful synthesis and preventing hazardous situations.

The Peroxide Formation Hazard of Ethers

Protocol for Peroxide Management:

-

Date all containers upon receipt and upon opening. This is critical for tracking the potential for peroxide accumulation.

-

Store in a cool, dark, and tightly sealed container, preferably under an inert atmosphere. [8]

-

Visually inspect containers for signs of peroxide formation before use. These can include the formation of crystals, a viscous liquid, or discoloration.[8] If any of these are observed, do not handle the container and contact your institution's environmental health and safety department immediately.

-

Test for the presence of peroxides regularly. Commercially available peroxide test strips can provide a semi-quantitative measure of peroxide concentration.

Reactivity of the Alkyne Functional Group

The carbon-carbon triple bond is susceptible to a variety of reactions, some of which can be hazardous if not properly controlled.

-